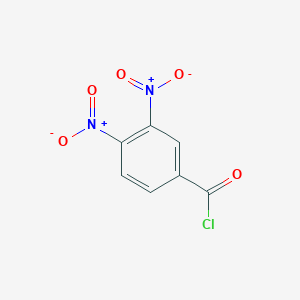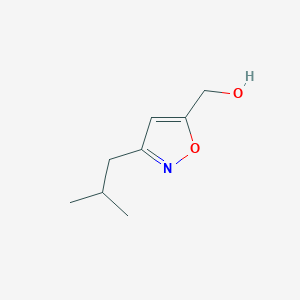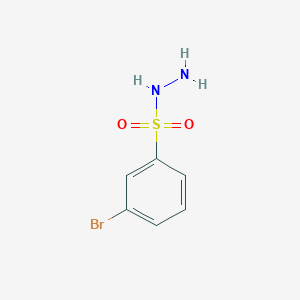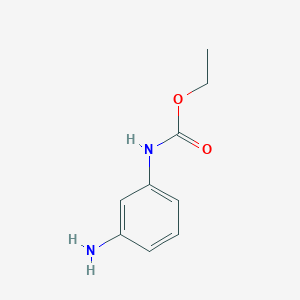
3,4-dinitrobenzoyl Chloride
Descripción general
Descripción
3,4-Dinitrobenzoyl Chloride is an organic compound with the molecular formula C7H3ClN2O5. It is a derivative of benzoyl chloride, where two nitro groups are substituted at the 3 and 4 positions of the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dinitrobenzoyl Chloride can be synthesized through the reaction of 3,4-dinitrobenzoic acid with chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). The reaction typically involves the following steps:
-
Reaction with Oxalyl Chloride
- 3,4-Dinitrobenzoic acid is dissolved in a solvent like benzene.
- Oxalyl chloride is added to the solution along with a catalytic amount of pyridine.
- The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
-
Reaction with Phosphorus Pentachloride
- 3,4-Dinitrobenzoic acid is mixed with phosphorus pentachloride in a dry environment.
- The reaction is carried out under controlled temperature conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dinitrobenzoyl Chloride undergoes various types of chemical reactions, including:
-
Substitution Reactions
- It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
- Example: Reaction with aniline to form 3,4-dinitrobenzamide.
-
Reduction Reactions
- The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as pyridine.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Aminobenzoyl Chlorides: Formed by the reduction of nitro groups.
Aplicaciones Científicas De Investigación
3,4-Dinitrobenzoyl Chloride has several applications in scientific research:
-
Organic Synthesis
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of derivatives for analytical purposes .
-
Biological Research
-
Industrial Applications
Mecanismo De Acción
The mechanism of action of 3,4-Dinitrobenzoyl Chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro groups enhance the electrophilicity of the carbonyl carbon, making it more reactive .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoyl Chloride: Similar structure but with nitro groups at the 3 and 5 positions.
4-Nitrobenzoyl Chloride: Contains a single nitro group at the 4 position.
Uniqueness
3,4-Dinitrobenzoyl Chloride is unique due to the specific positioning of its nitro groups, which influences its reactivity and the types of reactions it undergoes. This positioning makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Propiedades
IUPAC Name |
3,4-dinitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNPBSGWVIXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473166 | |
| Record name | 3,4-dinitrobenzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24376-18-9 | |
| Record name | 3,4-dinitrobenzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-dinitrobenzoyl chloride in the synthesis of suramin analogs?
A: In this research, this compound serves as a key building block in a multi-step synthesis of suramin analogs []. It reacts with various aminoarene sulfonic acids (2a-e) through an acylation reaction. This forms the amide intermediates (4a-e), which are further modified to ultimately yield the desired benzimidazole-containing suramin analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)








